
2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol
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Overview
Description
2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a hydroxyl group attached to a phenyl ring and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves coupling the cyclohexyl and phenyl components under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Shares structural similarities but differs in the position and number of hydroxyl groups.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Uniqueness
2-(2-(3-(2-Hydroxyphenyl)-4-methylcyclohexyl)propan-2-yl)phenol is unique due to its combination of a phenyl ring, cyclohexyl ring, and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78163-91-4 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-[5-[2-(2-hydroxyphenyl)propan-2-yl]-2-methylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-15-12-13-16(14-18(15)17-8-4-6-10-20(17)23)22(2,3)19-9-5-7-11-21(19)24/h4-11,15-16,18,23-24H,12-14H2,1-3H3 |
InChI Key |
ABKBXNJSEQBRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C2=CC=CC=C2O)C(C)(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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